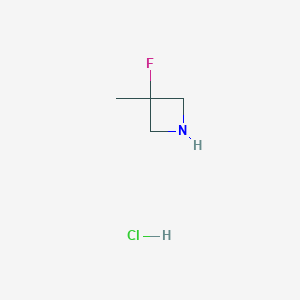

3-Fluoro-3-methylazetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVDMAPGKXMHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-42-7 | |

| Record name | 3-fluoro-3-methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 3 Methylazetidine Hydrochloride and Analogues

Specific Synthetic Routes to 3-Fluoro-3-methylazetidine (B2432997) Derivatives

A key strategy for the synthesis of 3-fluoro-3-methylazetidine derivatives involves the bromofluorination of alkenyl azides, followed by reduction and intramolecular cyclization. This method provides a direct route to the 3-fluoro-3-methyl substituted azetidine (B1206935) core.

The synthesis commences with an appropriate N-protected 2-(azidomethyl)prop-2-en-1-amine. This precursor undergoes bromofluorination, typically using N-bromosuccinimide (NBS) as the bromine source and a fluoride (B91410) source such as triethylamine (B128534) trishydrofluoride (Et3N·3HF). This reaction proceeds via an electrophilic addition mechanism, where the bromine adds to the double bond to form a bromonium ion intermediate, which is then attacked by a fluoride ion to yield a bromofluoroalkyl azide (B81097).

Following the bromofluorination, the azide functional group is reduced to a primary amine. This reduction is commonly achieved using catalytic hydrogenation (e.g., H2 over Pd/C) or with reagents like triphenylphosphine (B44618) (PPh3) followed by hydrolysis (Staudinger reaction). The resulting amino group then undergoes intramolecular nucleophilic substitution, displacing the bromide to form the azetidine ring. The final step often involves deprotection of the nitrogen atom and subsequent treatment with hydrochloric acid to afford the desired hydrochloride salt.

A synthetic route toward 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine highlights this approach. researchgate.net The key steps involve the bromofluorination of a suitable alkenyl azide, which is then followed by reduction of the azide to an amine and subsequent cyclization to form the 3-fluorinated azetidine ring. researchgate.net

Deoxofluorination of tertiary alcohols is a powerful and widely used method for introducing fluorine into organic molecules. This strategy is particularly applicable to the synthesis of 3-fluoro-3-methylazetidine derivatives, starting from readily available 3-hydroxy-3-methylazetidine precursors.

The key transformation in this route is the replacement of a hydroxyl group with a fluorine atom. This is typically accomplished using aminating fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). researchgate.netsci-hub.se These reagents are effective for the deoxofluorination of a wide range of alcohols, including tertiary alcohols, which are often prone to elimination side reactions. researchgate.netscispace.comsigmaaldrich.com

The reaction proceeds by activation of the hydroxyl group by the fluorinating reagent, forming a reactive intermediate that is then displaced by a fluoride ion in an SN2 or SNi type mechanism. The choice of fluorinating reagent and reaction conditions can be crucial to minimize the formation of elimination byproducts and ensure a high yield of the desired fluorinated product.

A general representation of this synthetic approach is outlined in a Chinese patent, which describes the synthesis of 3-fluoro azetidine derivatives. google.com The process involves the use of diethylaminosulfur trifluoride to convert a hydroxylated intermediate into its fluorinated counterpart. google.com

| Starting Material | Reagent | Product | Yield |

| N-Boc-3-hydroxy-3-methylazetidine | DAST | N-Boc-3-fluoro-3-methylazetidine | Not specified |

| N-Boc-3-hydroxy-3-methylazetidine | Deoxofluor | N-Boc-3-fluoro-3-methylazetidine | Not specified |

3-Fluoro-3-methylazetidine hydrochloride is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its secondary amine functionality allows for its incorporation into larger structures via amide bond formation.

Amide coupling reactions are fundamental in organic synthesis and are typically mediated by a variety of coupling reagents. researchgate.netfishersci.co.ukluxembourg-bio.com These reagents activate the carboxylic acid partner, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. mdpi.com

The synthesis of the drug atogepant (B605675) provides a relevant example of this type of transformation with a related fluorinated heterocyclic amine. mdpi.com In this synthesis, a chiral 3-aminopiperidin-2-one (B154931) derivative is coupled with a substituted carboxylic acid using EDC and HOBt to form the final amide product in high yield. mdpi.com This methodology is directly applicable to the coupling of 3-fluoro-3-methylazetidine with various carboxylic acids to generate a diverse range of complex molecules.

| Amine | Carboxylic Acid | Coupling Reagents | Product | Yield |

| cis-3-Aminopiperidin-2-one derivative | Substituted carboxylic acid | EDC, HOBt | Atogepant | 95% |

| 3-Fluoro-3-methylazetidine | Generic Carboxylic Acid (R-COOH) | EDC, HOBt | N-Acyl-3-fluoro-3-methylazetidine | High (expected) |

General Approaches to Fluorinated Azetidine Ring Construction

Electrophilic fluorination is a direct method for the introduction of a fluorine atom into a molecule by reacting a nucleophilic substrate with an electrophilic fluorine source. wikipedia.org This approach can be applied to the synthesis of 3-fluoro-3-methylazetidine derivatives by fluorinating a suitable azetidine precursor.

The most common electrophilic fluorinating reagents are N-F compounds, which are generally stable, easy to handle, and offer a range of reactivities. nih.govbeilstein-journals.orgresearchgate.net Prominent examples include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). researchgate.netmdpi.comjuniperpublishers.comresearchgate.net These reagents deliver an electrophilic fluorine atom ("F+") to a carbanion or an enolate.

For the synthesis of 3-fluoro-3-methylazetidine, the strategy would involve the generation of a carbanion at the 3-position of an N-protected 3-methylazetidine. This can be achieved by deprotonation with a strong base, such as a lithium amide, at low temperature. The resulting carbanion is then quenched with an electrophilic fluorinating agent to install the fluorine atom. The choice of protecting group on the azetidine nitrogen is crucial to facilitate the deprotonation and to be compatible with the reaction conditions.

| Substrate | Base | Fluorinating Agent | Product |

| N-Boc-3-methylazetidine | Lithium diisopropylamide (LDA) | Selectfluor® | N-Boc-3-fluoro-3-methylazetidine |

| N-Boc-3-methylazetidine | Lithium diisopropylamide (LDA) | N-Fluorobenzenesulfonimide (NFSI) | N-Boc-3-fluoro-3-methylazetidine |

A powerful and versatile method for the synthesis of functionalized azetidines involves the use of highly strained azabicyclo[1.1.0]butanes, which can be considered as derivatives of azacyclopropane. d-nb.infoarkat-usa.orgbris.ac.uk The high ring strain of these molecules provides a strong thermodynamic driving force for ring-opening reactions, which can be harnessed to construct the azetidine ring. nih.govresearchgate.net

The synthesis typically begins with the in situ generation of an azabicyclo[1.1.0]butane derivative. This highly reactive intermediate can then be reacted with a variety of electrophiles. The electrophile activates the azabicyclobutane, leading to the cleavage of the central C-N bond and the formation of a new bond between the electrophile and the nitrogen atom, along with the generation of a carbocation or a related reactive species at the 3-position of the newly formed azetidine ring. This intermediate can then be trapped by a nucleophile to afford a 3-substituted azetidine.

While this method has been extensively used to introduce a variety of functional groups at the 3-position of the azetidine ring, its application for the direct introduction of a 3-fluoro-3-methyl substitution pattern would require a carefully designed azabicyclo[1.1.0]butane precursor and a specific set of reaction conditions. The versatility of this strain-release strategy suggests its potential for adaptation to the synthesis of fluorinated azetidine analogues.

| Starting Material | Key Intermediate | Reaction Type | Product |

| Azabicyclo[1.1.0]butane | Azetidin-3-yl cation | Strain-release ring opening | 3-Substituted azetidine |

| Azabicyclo[1.1.0]butyl carbinol | Keto azetidine | Semipinacol rearrangement | 1,3,3-Trisubstituted azetidine |

Cycloaddition Reactions for Four-Membered Nitrogen Heterocycle Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the four-membered azetidine ring. numberanalytics.com These reactions involve the combination of two or more molecules to form a new ring through the conversion of π-bonds to σ-bonds. numberanalytics.com For azetidine synthesis, [2+2] and [3+1] cycloadditions are particularly relevant.

The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, represents a direct approach to functionalized azetidines. researchgate.net In a notable example, an intermolecular [2+2] cycloaddition between cyclic oximes and alkenes has been achieved using visible-light-mediated triplet energy transfer. springernature.com This method, catalyzed by an Iridium(III) photocatalyst, allows for the synthesis of highly functionalized azetidines from both activated and unactivated alkenes. rsc.org The reaction proceeds by activating the oxime precursor via triplet energy transfer, which then undergoes cycloaddition with the alkene. springernature.comrsc.org A subsequent N–O bond cleavage under hydrogenolysis conditions yields the free azetidine. springernature.com

Another strategy involves the [2+2] cycloaddition of imines with alkenes or alkynes. nih.govresearchgate.net For instance, the reaction between benzyne, generated in situ, and an imine can produce an azetidine intermediate. rsc.org This intermediate may then undergo further transformations, such as ring-opening and subsequent intramolecular reactions, to yield more complex nitrogen-containing heterocycles. rsc.org

[3+1] Annulation reactions also provide a route to the azetidine core. A relay catalysis strategy has been developed for the reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. This process involves a Lewis acid-catalyzed nucleophilic ring opening of the cyclopropane, followed by an iodide-catalyzed C-N bond formation to yield the azetidine ring. organic-chemistry.org

Table 1: Examples of Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates + Alkenes | fac-[Ir(dFppy)₃], blue light | Functionalized Azetidines | rsc.org |

| [2+2] Cycloaddition | Enamide + Benzyne | Potassium fluoride, 1,4-dioxane | Azetidine Adduct | rsc.org |

| [3+1] Annulation | Cyclopropane 1,1-diester + Aromatic Amine | Lewis Acid, (Hypo)iodite | Substituted Azetidines | organic-chemistry.org |

Reductive Cyclization Methodologies for Azetidine Synthesis

Reductive cyclization is a key strategy for synthesizing azetidines, typically involving the intramolecular cyclization of a linear precursor containing both an amine (or a precursor like an imine) and a leaving group or an electrophilic center. magtech.com.cn A common approach is the reductive cyclization of β-haloalkylimines. magtech.com.cn This method involves the formation of an imine from a β-haloamine, followed by reduction and subsequent intramolecular nucleophilic substitution to close the four-membered ring.

Another important pathway is the cyclization of amino alcohols. The synthesis of azetidines can be achieved from 1,3-amino alcohols by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by base-promoted intramolecular cyclization where the nitrogen atom displaces the leaving group. This intramolecular SN2 reaction is a frequently used method for forming the azetidine ring. frontiersin.org

The reduction of β-lactams (azetidin-2-ones) is also a well-established method for accessing the azetidine core. researchgate.netmagtech.com.cn Various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can be employed to reduce the amide functionality of the β-lactam to the corresponding amine, thus forming the saturated azetidine ring.

Table 2: Overview of Reductive Cyclization Strategies for Azetidines

| Precursor Type | Key Transformation | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| β-Haloalkylimines | Imine reduction and intramolecular cyclization | Reducing agent (e.g., NaBH₄), Base | Substituted Azetidines | magtech.com.cn |

| 1,3-Amino alcohols | Hydroxyl activation and intramolecular SN2 | 1. MsCl or TsCl, Et₃N; 2. Base | Substituted Azetidines | frontiersin.org |

| β-Lactams (Azetidin-2-ones) | Amide reduction | LiAlH₄ or BH₃•THF | Substituted Azetidines | researchgate.netmagtech.com.cn |

Transition Metal-Catalyzed Processes for Azetidine Ring Closure

Transition metal catalysis offers highly efficient and selective methods for constructing azetidine rings, often under mild conditions. nih.gov These processes include C-H amination, cycloisomerization, and catalyzed cycloadditions.

Palladium catalysis is prominent in this field. An intramolecular γ-C(sp³)–H amination reaction catalyzed by Palladium(II) has been developed for synthesizing functionalized azetidines. rsc.org The mechanism involves the formation of an alkyl-Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond and close the ring. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

Gold-catalyzed reactions have also emerged as a powerful tool. A gold-catalyzed intermolecular oxidation of alkynes, followed by intramolecular N-H insertion, provides a flexible route to azetidin-3-ones. nih.gov This process generates a reactive α-oxo gold carbene intermediate, which cyclizes to form the azetidine ring. nih.gov These azetidin-3-ones are valuable precursors that can be further functionalized, for instance, through fluorination, to access analogues of 3-fluoro-3-methylazetidine.

Lanthanide catalysts, while not transition metals, are also employed in related cyclizations. Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This Lewis acid-catalyzed process promotes the selective attack of the amine at the C3 position of the epoxide to form the four-membered ring. frontiersin.orgnih.gov

First-row transition metals like iron are also being explored due to their abundance and low toxicity. researchgate.net Iron-catalyzed cascade reactions have been reported for the synthesis of various nitrogen-containing heterocycles, indicating their potential for azetidine synthesis. researchgate.net

Table 3: Selected Transition Metal-Catalyzed Azetidine Syntheses

| Catalyst System | Reaction Type | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| Palladium(II) / Benziodoxole tosylate | Intramolecular γ-C(sp³)–H Amination | Picolinamide-protected amines | Functionalized Azetidines | rsc.orgorganic-chemistry.org |

| Gold(I) / N-Oxide | Oxidative Cyclization | N-Propargylsulfonamides | Azetidin-3-ones | nih.gov |

| Lanthanum(III) triflate | Intramolecular Aminolysis | cis-3,4-Epoxy amines | 3-Hydroxyazetidines | frontiersin.orgnih.gov |

Reactivity and Derivatization Studies of 3 Fluoro 3 Methylazetidine Derivatives

Ring-Opening Reactions of Fluorinated Azetidines

The significant ring strain of azetidines, estimated at approximately 25 kcal/mol, is a primary driver for their participation in ring-opening reactions. These reactions can be initiated under acidic or basic conditions, or through nucleophilic attack, leading to the formation of linear amine derivatives. The stability of the azetidine (B1206935) ring is notably greater than that of aziridines, allowing for more controlled transformations. rsc.org

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is governed by a combination of electronic and steric factors. magtech.com.cn For 3-fluoro-3-methylazetidine (B2432997), nucleophilic attack typically occurs at the less sterically hindered C2 or C4 positions. The outcome of these reactions is highly dependent on the nature of the substituents on the azetidine ring, the incoming nucleophile, and the reaction conditions. magtech.com.cnnih.gov

In many cases, azetidines must be activated, often by conversion to a quaternary azetidinium salt or through the use of a Lewis acid, to facilitate ring cleavage. magtech.com.cn The electronic effects of substituents play a crucial role in directing the regioselectivity. For instance, unsaturated groups (like aryl or acyl) at the C2 position can stabilize transition states or intermediates, promoting the cleavage of the adjacent C-N bond. magtech.com.cn While 3-fluoro-3-methylazetidine lacks such unsaturated groups, the principles of electronic control remain pertinent. The presence of the electron-withdrawing fluorine atom at C3 can influence the electrophilicity of the adjacent ring carbons.

Studies on related strained heterocycles, such as epoxides and aziridines, have shown that Lewis acids can catalyze regioselective ring-opening by coordinating to the heteroatom and activating the ring for nucleophilic attack. nih.govnih.gov A similar strategy can be applied to fluorinated azetidines. The stereospecificity of these reactions is also a critical consideration, with many ring-opening transformations proceeding via mechanisms like the SN2 pathway, which results in an inversion of stereochemistry at the attacked carbon center. A general, diastereoselective method has been developed for the synthesis of 2-arylazetidines, highlighting the possibility of controlling stereochemistry during ring formation, a principle that extends to its subsequent transformations. acs.org

Table 1: Regioselectivity in Azetidine Ring-Opening Reactions

| Reactant Structure | Reaction Condition | Nucleophile | Site of Attack | Controlling Factor | Reference |

| 2-Alkylazetidinium | Basic/Neutral | Strong, bulky nucleophile | Less substituted C-atom | Steric Hindrance | magtech.com.cn |

| 2-Arylazetidinium | Acidic/Neutral | Various nucleophiles | Carbon adjacent to aryl group | Electronic Effect (Stabilization) | magtech.com.cn |

| Unsymmetric Azetidine | Lewis Acid Catalysis | Various nucleophiles | Varies based on electronics/sterics | Electronic/Steric | magtech.com.cn |

| 3-Fluoro-3-methylazetidine | Concentrated HCl | Cl⁻ | C2/C4 | Ring Strain/Protonation |

Direct Functionalization and Modification of Azetidine Rings

Beyond ring-opening, the direct functionalization of the intact azetidine ring represents a powerful strategy for molecular diversification. Recent advances have focused on C–H functionalization and selective reactions at the nitrogen atom. rsc.org

The activation and functionalization of otherwise inert C(sp³)–H bonds have emerged as a transformative tool in organic synthesis. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully employed to synthesize azetidines from acyclic precursors. organic-chemistry.orgacs.orgnih.gov These methods often utilize a directing group, such as picolinamide (B142947) (PA), to position the metal catalyst in proximity to a specific C–H bond, facilitating cyclization. organic-chemistry.orgnih.gov This approach leverages a Pd(II)/Pd(IV) catalytic cycle to transform γ-C(sp³)–H bonds into C–N bonds, yielding the azetidine ring with high efficiency. organic-chemistry.org

These principles can be extended to the direct functionalization of a pre-formed 3-fluoro-3-methylazetidine ring. The methylene (B1212753) C–H bonds at the C2 and C4 positions are potential targets for such transformations. Using transient directing groups, it is possible to achieve intermolecular C(sp³)–H arylation of ketones and other substrates, suggesting a pathway for introducing substituents directly onto the azetidine core without requiring pre-functionalization. nih.gov Intermolecular C–H amination has also been used to prepare substituted azetidines from alkyl bromide derivatives. chemrxiv.org

The nitrogen atom of the 3-fluoro-3-methylazetidine ring, a secondary amine, is a primary site for functionalization. After deprotonation of the hydrochloride salt to release the free base, the nitrogen can act as a nucleophile in various reactions.

Selective N-alkylation is a common strategy to introduce a wide range of substituents. rsc.org For instance, reactions with alkyl halides or reductive amination with aldehydes and ketones can be used to append new groups to the azetidine nitrogen. rsc.org Furthermore, modern synthetic methods have enabled more complex modifications. A copper-catalyzed enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) has been developed, installing both boryl and allyl groups across the double bond with high stereocontrol. nih.gov This highlights the potential for sophisticated, highly selective modifications of the azetidine scaffold. nih.gov

Table 2: Examples of Direct Functionalization of Azetidine Scaffolds

| Reaction Type | Catalyst/Reagent | Substrate Scope | Key Feature | Reference |

| Intramolecular γ-C(sp³)–H Amination | Palladium(II) | Picolinamide-protected amines | Forms azetidine ring | organic-chemistry.orgnih.gov |

| Intermolecular C(sp³)–H Amination | Rhodium/Silver | Alkyl bromides | Forms substituted azetidines | chemrxiv.org |

| C(sp³)–H Arylation | Palladium(II) / Amino Acid | Ketones, Aldehydes | Uses transient directing group | nih.gov |

| Selective N-Alkylation | Alkyl Halides | Substituted azetidines | Functionalization at nitrogen | rsc.org |

| Asymmetric Boryl Allylation | Copper/Bisphosphine | Azetines | Enantioselective difunctionalization | nih.gov |

Formation of Advanced Conjugates and Scaffolds

The 3-fluoro-3-methylazetidine moiety is frequently incorporated into larger, more complex molecules to modulate their physicochemical and pharmacological properties. This is typically achieved through reactions involving the ring's nitrogen atom.

The formation of an amide bond is one of the most fundamental and widely used reactions for creating advanced conjugates. The secondary amine of 3-fluoro-3-methylazetidine readily reacts with activated carboxylic acids, acyl chlorides, or other acylating agents to form stable amide linkages. For example, 3-fluoro-3-methylazetidine has been shown to react with 2-chloroacetylpyrrolo[2,3-d]pyrimidin-4-one to furnish a key intermediate for pharmaceutical development. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are effective for promoting these transformations. researchgate.net

Beyond amide coupling, the azetidine nitrogen can participate in various transition-metal-catalyzed cross-coupling reactions to form C-N bonds. For instance, it can serve as the amine component in Buchwald-Hartwig aminations or related processes to be coupled with aryl or heteroaryl halides. Similarly, while the Sonogashira coupling typically forms C-C bonds, the functional handles introduced via the azetidine can be designed to participate in or facilitate such subsequent reactions. soton.ac.uk These coupling strategies are essential for integrating the fluorinated azetidine scaffold into diverse molecular frameworks, including those found in pharmaceuticals and functional materials. soton.ac.ukdntb.gov.ua

Advanced Research Applications of 3 Fluoro 3 Methylazetidine As a Chemical Scaffold

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The constrained structure of the azetidine (B1206935) ring and the specific substitution pattern of 3-fluoro-3-methylazetidine (B2432997) hydrochloride make it an attractive building block for the synthesis of complex and biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound, while the methyl group provides a specific three-dimensional orientation.

One notable application of 3-fluoro-azetidine derivatives is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes. google.com The azetidine moiety serves as a rigid core that can be further functionalized to interact with the active site of the DPP-IV enzyme. The fluorine atom in the 3-position can contribute to improved potency and pharmacokinetic properties. nih.gov

Furthermore, fluorine-substituted azetidines are utilized in the development of cannabinoid receptor modulators. google.com These modulators are investigated for their potential in treating a range of conditions, including pain, inflammation, and neurological disorders. The unique physicochemical properties conferred by the fluoro-azetidine scaffold are instrumental in achieving the desired pharmacological profiles of these complex molecules. google.com

The synthesis of these derivatives often involves multi-step processes where the 3-fluoro-azetidine core is introduced early on and subsequently elaborated. The reactivity of the azetidine nitrogen allows for the attachment of various substituents, enabling the creation of diverse chemical libraries for drug discovery.

Contribution to Structure-Activity Relationship (SAR) Investigations in Chemical Biology

The systematic study of how the chemical structure of a compound influences its biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of drug discovery. 3-Fluoro-3-methylazetidine hydrochloride serves as a valuable tool in these investigations due to its well-defined stereochemistry and the specific electronic effects of the fluorine atom.

In the context of DPP-IV inhibitors, the azetidine ring's conformational rigidity helps to lock the molecule in a specific orientation, allowing researchers to probe the binding pocket of the enzyme with high precision. nih.govmdpi.com By replacing other cyclic structures with the 3-fluoroazetidine scaffold, chemists can assess the impact of ring size and substitution on inhibitory activity. Studies have shown that select 3-fluoroazetidines exhibit significant inhibitory potencies, often in the sub-micromolar range. nih.govresearchgate.net

The introduction of a fluorine atom can significantly alter the electronic properties of a molecule, influencing its pKa, dipole moment, and hydrogen bonding capabilities. In SAR studies, replacing a hydrogen atom or a hydroxyl group with fluorine allows researchers to dissect the importance of these interactions for biological activity. For instance, the substitution of a hydrogen with a fluorine atom can block metabolic oxidation at that position, leading to improved drug stability. Moreover, the strong electronegativity of fluorine can lead to favorable interactions with enzyme active sites.

The methyl group at the C3 position also plays a crucial role in SAR. Its steric bulk can be used to probe the size and shape of binding pockets, helping to optimize the fit of a ligand to its target. The combination of the fluorine and methyl groups on the rigid azetidine ring provides a unique set of parameters for fine-tuning the pharmacological properties of a lead compound.

Role in Agrochemical Synthesis and Development

The introduction of fluorine-containing moieties into agrochemicals is a well-established strategy to enhance their efficacy and stability. semanticscholar.org Fluorinated compounds often exhibit increased biological activity, improved metabolic stability, and enhanced transport properties within the target organism. While specific, publicly documented examples of this compound in the synthesis of commercial agrochemicals are not prevalent, the properties of this scaffold make it a molecule of high interest in this field.

The trifluoromethyl group (-CF3) is a common feature in many modern pesticides. semanticscholar.org The unique properties of fluorine, such as its high electronegativity and small size, can significantly impact the biological activity of a molecule. These properties can lead to stronger binding to target enzymes or receptors and can block metabolic pathways that would otherwise deactivate the compound.

The azetidine ring system itself is a heterocyclic scaffold that is explored in the design of new agrochemicals. The incorporation of a 3-fluoro-3-methylazetidine unit into a potential pesticide molecule could offer several advantages:

Enhanced Potency: The fluorine atom can lead to more potent interactions with the biological target.

Improved Stability: The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound in the environment and within the target pest.

Modified Physical Properties: The presence of fluorine can alter the solubility and lipophilicity of the molecule, which can affect its uptake and transport.

Given the significant role of fluorinated heterocycles in modern agrochemical research, this compound represents a valuable building block for the synthesis and development of new and more effective crop protection agents.

Application in Probing Chemical Reactions and Mechanisms

The unique structural and electronic features of this compound make it a potential tool for investigating chemical reactions and their underlying mechanisms. The strained four-membered ring and the presence of a highly electronegative fluorine atom can influence reaction pathways and the stability of intermediates.

While specific studies detailing the use of this compound as a mechanistic probe are not widely available, related fluorinated compounds have been used in such a capacity. For example, fluorinated analogs of substrates can be used to study enzyme reaction mechanisms. The fluorine atom can act as a sensitive reporter group in NMR spectroscopy, allowing researchers to monitor changes in the chemical environment during a reaction.

In the context of the azetidine ring, the strain energy of the four-membered ring can influence the kinetics and thermodynamics of reactions involving ring-opening or ring-expansion. The presence of the 3-fluoro and 3-methyl substituents would further modulate this reactivity. For instance, the inductive effect of the fluorine atom could influence the nucleophilicity of the azetidine nitrogen.

Therefore, while direct applications are yet to be broadly documented, the distinct properties of this compound position it as a potentially valuable tool for fundamental studies in physical organic chemistry and chemical biology aimed at understanding reaction mechanisms.

Computational and Theoretical Investigations of Fluorinated Azetidines

Conformational Analysis and Dynamics of Fluorinated Azetidine (B1206935) Derivatives

The azetidine ring is not planar; it adopts a puckered conformation to alleviate the inherent ring strain that arises from its four-membered structure. smolecule.com This puckering is a delicate balance of angle and torsional strains. Computational studies, often employing methods like density functional theory (DFT), show that the puckering angle in azetidine derivatives is typically around 15.3 degrees. smolecule.com The introduction of substituents, particularly fluorine, significantly influences the preferred conformation.

Fluorine's high electronegativity can lead to notable intramolecular interactions that dictate the ring's pucker. A key finding from computational studies is the conformational difference between neutral fluorinated azetidines and their protonated (charged) counterparts, such as hydrochloride salts. researchgate.netbeilstein-journals.org In a neutral molecule, the ring tends to adopt a pucker that places the fluorine atom distant from the nitrogen's lone pair of electrons. beilstein-journals.org However, upon protonation of the nitrogen, the situation inverts. A favorable charge–dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom (C–F dipole) stabilizes a conformation where the fluorine is brought closer to the nitrogen. beilstein-journals.org This interaction can be strong enough to invert the ring pucker, a phenomenon that has been explored in various fluorinated N-heterocycles. researchgate.netbeilstein-journals.org

This conformational control is illustrated by the calculated dihedral angles in model fluorinated azetidines. beilstein-journals.org

Table 1: Influence of Nitrogen Protonation on Fluorinated Azetidine Conformation Interactive Table:

| Compound State | Substituent | N–C–C–X Dihedral Angle | Dominant Interaction |

|---|---|---|---|

| Neutral Azetidine | Fluorine (F) | 137.2° | Steric/Dipole Repulsion |

| Charged Azetidine (N+) | Fluorine (F) | 100.0° | C–F···N+ Charge-Dipole Attraction |

| Charged Azetidine (N+) | Hydrogen (H) | 102.3° | (Control) |

The data demonstrates that the C–F···N+ attractive force in the charged species leads to a more acute dihedral angle compared to both the neutral compound and the non-fluorinated charged analogue. beilstein-journals.org This conformational rigidity imposed by fluorine substitution can have significant implications for how the molecule interacts with biological targets. researchgate.net

Influence of Fluorine Substitution on Molecular Properties (e.g., Basicity, Hydrogen Bonding)

The substitution of hydrogen with fluorine dramatically alters the electronic properties of the azetidine ring, which in turn affects its molecular characteristics such as basicity and hydrogen bonding potential.

Basicity: Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect. When placed on the azetidine ring, it reduces the electron density on the nitrogen atom. This decrease in electron availability makes the nitrogen's lone pair less available to accept a proton, thereby decreasing the compound's basicity (pKa). researchgate.net Comprehensive studies on series of fluorinated azetidines, pyrrolidines, and piperidines have confirmed that the number of fluorine atoms and their proximity to the nitrogen center are the primary factors determining the extent of this basicity reduction. researchgate.net

Table 2: Effects of Fluorine Substitution on Molecular Properties Interactive Table:

| Molecular Property | Effect of Fluorination | Underlying Reason |

|---|---|---|

| Basicity (pKa) | Decreased | Strong electron-withdrawing inductive effect of fluorine reduces electron density on the nitrogen atom. researchgate.net |

| N-atom H-Bond Basicity | Decreased | Reduced electron density on the nitrogen makes its lone pair a weaker H-bond acceptor. nih.govresearchgate.net |

| Fluorine H-Bonding | Acts as a weak H-bond acceptor | The electronegative fluorine can participate in weak C-H···F or N-H···F interactions. researchgate.net |

| Adjacent C-H Acidity | Increased | Inductive effect of fluorine can make vicinal protons more acidic and thus better H-bond donors. researchgate.net |

Application of Quantum Chemical Methods in Azetidine Studies

Quantum chemical methods are essential for studying fluorinated heterocycles, providing insights that complement experimental data. emerginginvestigators.org A variety of computational techniques are employed to predict and analyze the properties of fluorinated azetidines.

Hartree-Fock (HF) Theory: This is a foundational ab initio method used to approximate the wavefunction and energy of a quantum many-body system. It has been used to investigate the molecular geometry, Mulliken charge analysis, and frontier molecular orbitals of fluorinated heterocyclic compounds, providing a baseline understanding of their electronic structure and stability. emerginginvestigators.org

Density Functional Theory (DFT): DFT is a widely used method in computational chemistry that models the electron correlation for a given system. It offers a good balance between accuracy and computational cost, making it suitable for calculating the geometries, energies, and puckering profiles of azetidine derivatives. smolecule.com

Møller-Plesset Perturbation Theory (MP2): This is a more sophisticated method that improves upon the Hartree-Fock theory by including electron correlation effects. It is often used for higher-accuracy calculations of reaction energies and transition states, such as investigating the reactivity of strained heterocycles like aziridines and azetidines. nih.gov

These computational methods allow researchers to:

Determine Stable Geometries: Calculate the lowest-energy three-dimensional structure, including bond lengths, bond angles, and the specific puckering of the azetidine ring. emerginginvestigators.org

Analyze Charge Distribution: Methods like Mulliken charge analysis help quantify the electron-withdrawing effect of fluorine by calculating the partial atomic charges on each atom in the molecule. emerginginvestigators.org

Investigate Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. emerginginvestigators.org Fluorination typically lowers the energy of these orbitals, which can enhance chemical stability. emerginginvestigators.org

Through these theoretical approaches, a detailed picture of how fluorination impacts the steric and electronic nature of 3-fluoro-3-methylazetidine (B2432997) hydrochloride can be constructed, guiding further synthetic and application-oriented research.

Future Research Directions and Emerging Trends in 3 Fluoro 3 Methylazetidine Chemistry

Development of Novel and More Efficient Synthetic Protocols

The synthesis of azetidine (B1206935) derivatives, particularly those with quaternary centers like 3-fluoro-3-methylazetidine (B2432997), presents considerable challenges due to the ring strain. medwinpublishers.com Current research efforts are focused on overcoming these hurdles by developing more efficient, scalable, and versatile synthetic routes.

One major trend is the move away from traditional, often harsh, fluorination conditions that may require cryogenic temperatures (-78 °C) and expensive reagents. google.com Future protocols are likely to focus on milder conditions and more accessible fluorinating agents. A promising avenue is the application of photocatalysis. For instance, recent breakthroughs have utilized visible light and an Iridium(III) photocatalyst to promote an aza-Paterno-Büchi reaction, enabling the synthesis of azetidines via an intermolecular [2+2] photocycloaddition. rsc.org This approach demonstrates excellent functional group tolerance, suggesting its potential adaptation for creating fluorinated azetidines. rsc.org

Furthermore, computational modeling is emerging as a powerful tool to guide synthetic efforts. By predicting which precursor compounds will successfully react under photocatalytic conditions, researchers can bypass extensive trial-and-error experimentation. thescience.dev This synergy of computational prediction and experimental validation is expected to accelerate the discovery of new synthetic pathways for compounds like 3-fluoro-3-methylazetidine hydrochloride. thescience.dev

Key areas for future synthetic development are summarized below:

| Research Focus | Approach | Potential Advantages |

| Photocatalytic Methods | Intermolecular [2+2] cycloadditions using visible light to activate precursors. rsc.orgthescience.dev | Milder reaction conditions, high functional group tolerance, access to novel structures. |

| Computational Screening | Using computational models to predict successful reactant combinations for photocatalysis. thescience.dev | Reduced experimental effort, faster discovery of viable synthetic routes. |

| Strain-Release Homologation | Utilizing highly strained intermediates like azabicyclo[1.1.0]butanes for controlled ring-opening and functionalization. rsc.org | Access to diverse substitution patterns, stereocontrolled synthesis. |

| Improved Fluorination | Investigating novel electrophilic or nucleophilic fluorinating agents that operate under milder conditions. | Increased efficiency, lower cost, improved safety, and broader substrate scope. |

A patented synthesis for 3-fluoro azetidine derivatives highlights a multi-step process that achieves a high total yield (up to 85%) under relatively gentle conditions, demonstrating progress in creating more viable large-scale methods. google.com Future work will likely build on such advancements to further simplify procedures and reduce environmental impact.

Exploration of New Chemical Transformations and Reactivity Profiles

The reactivity of 3-fluoro-3-methylazetidine is dominated by its strained ring and the C-F bond at a quaternary center. rsc.org While nucleophilic substitution of the fluorine atom is a known transformation, future research will delve deeper into more complex and novel reactivity patterns. The ring strain not only facilitates reactions but also allows for unique transformations not readily achievable with less strained systems like pyrrolidines. researchgate.net

Emerging trends focus on leveraging the ring strain for controlled ring-opening reactions. This strategy can lead to the formation of valuable, highly functionalized acyclic amine structures that would be difficult to synthesize otherwise. The development of catalysts that can selectively cleave specific C-N or C-C bonds within the azetidine ring is a key area of interest.

Another area of exploration is the functionalization of the azetidine ring itself, beyond simple N-acylation or alkylation. C-H activation, a technique gaining prominence in organic synthesis, could provide a direct route to installing new functional groups on the carbon framework of the azetidine ring, opening up a vast chemical space for new derivatives. rsc.org

| Transformation Type | Description | Potential Outcome |

| Ring-Opening Reactions | Catalytic or strain-driven cleavage of the azetidine C-N or C-C bonds. rsc.org | Synthesis of complex, functionalized acyclic amines and other heterocyclic systems. |

| Nucleophilic Substitution | Displacement of the fluorine atom with a wider range of nucleophiles (e.g., carbon, oxygen, sulfur-based). | Creation of a diverse library of 3-substituted-3-methylazetidine derivatives. |

| C-H Activation | Direct functionalization of the C-H bonds on the azetidine ring. rsc.org | More atom-economical synthesis of novel and complex azetidine analogs. |

| Cycloaddition Reactions | Using the azetidine as a building block in [3+2] or other cycloaddition reactions. | Construction of more complex polycyclic and spirocyclic scaffolds. |

The reaction of 3-fluoro-3-methylazetidine with nucleophiles like sodium azide (B81097) or primary amines proceeds via an SN2 pathway, yielding precursors for applications like click chemistry or further derivatization. Future work will likely explore stereoselective versions of these reactions and expand the scope to include more challenging nucleophiles.

Expansion of Applications in Specialized Chemical and Material Science Fields

While azetidines are well-established motifs in medicinal chemistry, the unique properties of fluorinated analogs like this compound are driving their exploration in new domains, particularly in material science. researchgate.netrsc.org The introduction of fluorine can significantly alter the physical and electronic properties of materials. man.ac.uk

In polymer science, incorporating the rigid, polar 3-fluoro-3-methylazetidine structure into polymer backbones could lead to materials with enhanced thermal stability, specific dielectric properties, and modified solubility. man.ac.uk These fluorinated polymers could find use as specialized coatings, membranes, or recyclable fluoropolymers. man.ac.uk

Another emerging application is in the development of ionic liquids. man.ac.uk The azetidinium cation, derived from 3-fluoro-3-methylazetidine, could be paired with various anions to create novel room-temperature ionic liquids. The fluorine atom's influence on charge distribution and intermolecular forces might result in ionic liquids with unique properties, such as wide electrochemical windows or specific solvation capabilities, making them suitable for use as electrolytes in batteries or as specialized reaction media. man.ac.uk

Furthermore, the compound serves as a valuable building block for synthesizing specialty chemicals and intermediates for industrial processes, including agrochemicals. Its ability to introduce a fluorinated, four-membered ring into larger, more complex molecules is a key asset for creating novel functional materials and chemical probes.

| Application Field | Potential Role of 3-Fluoro-3-methylazetidine | Desired Properties/Outcomes |

| Polymer Chemistry | As a monomer or additive in fluoropolymer synthesis. man.ac.uk | Enhanced thermal stability, rigidity, unique dielectric properties, recyclability. |

| Ionic Liquids | As a precursor for the cationic component of a room-temperature ionic liquid. man.ac.uk | High thermal stability, wide electrochemical windows, tailored solubility. |

| Functional Materials | Incorporation into materials like fluorinated graphene. man.ac.uk | Modified physical and electronic properties for advanced applications. |

| Chemical Probes | As a scaffold for creating tools used in chemical biology to study enzyme interactions. | Specific binding to biological targets, enhanced metabolic stability. |

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-3-methylazetidine hydrochloride?

Synthesis typically involves multi-step strategies, such as nucleophilic substitution of fluorine in azetidine precursors or ring-closing reactions. For example, fluorinated azetidines are often synthesized via deprotection of tert-butyl carbamates followed by HCl salt formation . Advanced intermediates may require chiral resolution for stereospecific applications (e.g., (2S,3R)-isomer synthesis in related compounds) . Key steps include:

- Fluorine introduction via SN2 displacement.

- Acidic hydrolysis to form the hydrochloride salt.

- Purification via recrystallization or column chromatography.

Q. How should structural purity and identity be validated for this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and absence of impurities (e.g., δ ~3.5–4.5 ppm for azetidine protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C4H9ClFN; MW = 125.57) .

- Collision cross-section (CCS) analysis : Ion mobility spectrometry (IMS) for gas-phase structural validation (e.g., predicted CCS = 116.7 Ų for [M+H]+) .

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]+ | 116.7 |

| [M+Na]+ | 122.8 |

| [M+NH4]+ | 122.5 |

Q. What are the critical stability and storage considerations?

- Storage : Room temperature in airtight, moisture-free containers to prevent hydrolysis of the azetidine ring .

- Decomposition risks : Exposure to strong bases or oxidizing agents may degrade the compound. Monitor via periodic HPLC analysis for byproducts like 3-methylazetidine or fluoride ions .

Advanced Research Questions

Q. How does fluorine substitution impact reactivity in nucleophilic reactions?

The electron-withdrawing effect of fluorine increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., in SN2 reactions). However, steric hindrance from the methyl group may reduce reaction rates. Comparative studies with non-fluorinated analogs (e.g., 3-methylazetidine HCl) are recommended to quantify kinetic differences .

Q. What computational methods predict the collision cross-section (CCS) of this compound?

CCS values are derived using molecular dynamics (MD) simulations or density functional theory (DFT)-optimized structures. For example, the Experimental-TM tool aligns predicted CCS (116.7 Ų for [M+H]+) with ion mobility data, enabling structural validation . Discrepancies >5% between experimental and theoretical CCS suggest conformational flexibility or impurities.

Q. How can contradictions in biological activity data across studies be resolved?

Common sources of variability include:

- Purity differences : Use batches with ≥98% purity (verified by LC-MS) .

- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid denaturation).

- Target specificity : Perform competitive binding assays with structurally similar compounds (e.g., 3,3-difluoroazetidine HCl) to confirm selectivity .

Q. What strategies are used to study interactions with biological targets like enzymes?

- Surface plasmon resonance (SPR) : Measure binding kinetics (Ka/Kd) to receptors.

- X-ray crystallography : Resolve 3D structures of target-ligand complexes (e.g., proteolysis-targeting chimeras/PROTACs) .

- Fluorescence polarization : Screen for competitive displacement in enzyme active sites.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.